2-Bromo-1-phenyl-pentan-1-one

Vue d'ensemble

Description

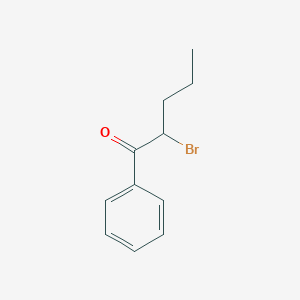

2-Bromo-1-phenyl-pentan-1-one is an organic compound with the molecular formula C11H13BrO. It is characterized by a bromine atom attached to a phenylpentanone backbone. This compound is a bright yellow oily liquid with a boiling point of 94-96°C at 0.25 Torr and a density of 1.310±0.06 g/cm³ . It is utilized in various synthetic processes, including the preparation of pharmaceutical intermediates and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: At room temperature, 16.2 grams (0.1 mol) of phenylpentanone and 30.9 grams (0.3 mol) of sodium bromide are added to a reaction flask and stirred evenly. Then, 24 grams (0.2 mol) of 30% hydrochloric acid is added, followed by the slow dropwise addition of 19 grams (0.15 mol) of hydrogen peroxide. The reaction is allowed to proceed for 1-2 hours until completion. After the mixture separates into layers, it is washed with saturated sodium carbonate and saturated saline. The organic phase is combined, concentrated, and dried to obtain 2-Bromo-1-phenyl-pentan-1-one as a bright yellow oily liquid .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-1-phenyl-pentan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Formation of substituted phenylpentanones.

Reduction: Formation of 2-bromo-1-phenylpentanol.

Oxidation: Formation of 2-bromo-1-phenylpentanoic acid.

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-1-phenyl-pentan-1-one is widely utilized in organic synthesis due to its reactive bromine atom and carbonyl group. The bromine can be readily displaced by nucleophiles, facilitating the formation of new carbon-carbon bonds. This property makes it a valuable building block for creating complex organic molecules .

Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. By modifying the functional groups, researchers can develop novel drug candidates with desired therapeutic properties . Its role in drug development is particularly significant in the synthesis of psychoactive substances, which necessitates careful handling and regulation due to potential misuse .

Polymer Synthesis

This compound is also employed in the synthesis of polymers such as polyacrylonitrile and polyvinyl chloride. Its reactivity allows for the incorporation into polymer chains, enhancing material properties for industrial applications .

Heterocyclic Compounds

The compound plays a crucial role in synthesizing heterocyclic compounds like pyridines, pyrimidines, and thiophenes, which are essential scaffolds in many pharmaceuticals and functional materials .

Chemical Reactions

This compound undergoes various chemical reactions, including:

| Reaction Type | Description |

|---|---|

| Substitution | The bromine atom can be substituted by nucleophiles (amines or thiols) to form new compounds. |

| Reduction | The carbonyl group can be reduced to form alcohols using reducing agents like sodium borohydride. |

| Oxidation | The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate. |

Case Study 1: Synthesis of Novel Drug Candidates

A study published in Chemical Communications highlighted the use of this compound in synthesizing new psychoactive substances. Researchers demonstrated that modifying this compound's structure could yield derivatives with enhanced pharmacological effects while minimizing toxicity .

Case Study 2: Polymer Development

In a recent project reported by Materials Science & Engineering, scientists used this compound to create novel polymer blends that exhibited improved thermal stability and mechanical properties compared to traditional polymers .

Mécanisme D'action

The mechanism of action of 2-Bromo-1-phenyl-pentan-1-one involves its reactivity as an electrophile due to the presence of the bromine atom and the carbonyl group. The bromine atom makes the compound susceptible to nucleophilic attack, while the carbonyl group can undergo various transformations, such as reduction or oxidation . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparaison Avec Des Composés Similaires

- 2-Bromo-1-phenyl-1-pentanone

- 2-Bromovalerophenone

- Alpha-bromovalerophenone

Comparison: 2-Bromo-1-phenyl-pentan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other similar compounds. For instance, its bromine atom at the second position (α-bromine substitution) significantly influences its chemical behavior, making it a valuable intermediate in organic synthesis .

Activité Biologique

2-Bromo-1-phenyl-pentan-1-one (CAS No. 49851-31-2), also known as bromovalerophenone, is an aromatic haloketone notable for its diverse biological activities and applications in organic synthesis. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant case studies.

Molecular Structure and Characteristics

- Molecular Formula : C₁₁H₁₃BrO

- Molecular Weight : 241.12 g/mol

- Appearance : Bright yellow oily liquid

- Boiling Point : 94–96 °C at 0.25 Torr

- Density : Approximately 1.310 g/cm³

The compound features a bromine atom attached to a pentanone chain, which contributes to its reactivity and utility in synthesizing various organic compounds .

Target of Action

This compound exhibits antimicrobial activity against a range of bacteria and fungi, making it a candidate for further pharmacological exploration. Its mechanism involves interactions with cellular biomolecules, influenced by its reactive bromine atom and carbonyl group .

Biochemical Pathways

The compound can participate in several biochemical reactions:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new carbon-carbon bonds.

- Reduction Reactions : The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.

- Oxidation Reactions : It can be oxidized to carboxylic acids using agents like potassium permanganate.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

This data suggests that the compound could serve as a potential lead for developing new antimicrobial agents.

Cellular Effects

While specific cellular effects of this compound are not extensively documented, similar compounds have been shown to influence cellular signaling pathways and gene expression. The reactivity of this compound indicates potential interactions with cellular components that could alter metabolic processes .

Synthesis and Application in Pharmaceuticals

In synthetic organic chemistry, this compound is utilized as an intermediate for producing various pharmaceuticals. Its ability to undergo nucleophilic substitution makes it valuable for creating novel drug candidates with specific therapeutic properties. For instance, researchers have successfully synthesized derivatives that exhibit enhanced biological activities compared to the parent compound .

Propriétés

IUPAC Name |

2-bromo-1-phenylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQFMNXQYSTQPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30443789 | |

| Record name | 2-bromo-1-phenyl-pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49851-31-2 | |

| Record name | 2-bromo-1-phenyl-pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30443789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.